molecular formula C33H61N11O9S2 B12792527 Ac-ThrIleMetMetGlnArg-NH2 CAS No. 133569-12-7

Ac-ThrIleMetMetGlnArg-NH2

Cat. No.: B12792527
CAS No.: 133569-12-7
M. Wt: 820.0 g/mol
InChI Key: FKIPKGFMPNHGKB-OAIYDUGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-ThrIleMetMetGlnArg-NH2 is a synthetic peptide with a specific sequence of amino acids: acetylated threonine, isoleucine, methionine, methionine, glutamine, and arginine, ending with an amide group. This peptide is designed to mimic certain biological activities and is often used in research to study protein interactions, signaling pathways, and therapeutic potentials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-ThrIleMetMetGlnArg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid (arginine) to a resin.

    Coupling Reactions: Each subsequent amino acid (glutamine, methionine, methionine, isoleucine, and threonine) is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

    Acetylation: The N-terminal threonine is acetylated using acetic anhydride.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed. These machines automate the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Ac-ThrIleMetMetGlnArg-NH2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Ac-ThrIleMetMetGlnArg-NH2: has diverse applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

    Medicine: Explores therapeutic potentials, such as antimicrobial activity, cancer treatment, and drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Ac-ThrIleMetMetGlnArg-NH2 depends on its specific application. Generally, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions.

Comparison with Similar Compounds

Ac-ThrIleMetMetGlnArg-NH2: can be compared with other peptides like:

    Ac-ThrIleMetMetGlnLys-NH2: Similar structure but with lysine instead of arginine, which may alter its charge and interaction properties.

    Ac-ThrIleMetMetGlnArg-OH: Similar but without the C-terminal amide, affecting its stability and solubility.

    Ac-ThrIleMetMetGlnArg-COOH: Similar but with a carboxyl group at the C-terminus, influencing its biological activity.

The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct biological and chemical properties.

Properties

CAS No.

133569-12-7

Molecular Formula

C33H61N11O9S2

Molecular Weight

820.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C33H61N11O9S2/c1-7-17(2)25(44-32(53)26(18(3)45)39-19(4)46)31(52)43-23(13-16-55-6)30(51)42-22(12-15-54-5)29(50)41-21(10-11-24(34)47)28(49)40-20(27(35)48)9-8-14-38-33(36)37/h17-18,20-23,25-26,45H,7-16H2,1-6H3,(H2,34,47)(H2,35,48)(H,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,36,37,38)/t17-,18+,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

FKIPKGFMPNHGKB-OAIYDUGDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C

Origin of Product

United States

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